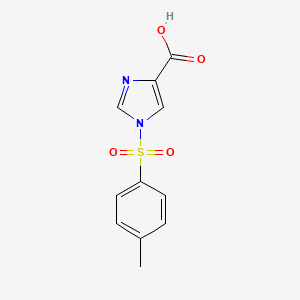

1-Tosyl-1H-imidazole-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-methylphenyl)sulfonylimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4S/c1-8-2-4-9(5-3-8)18(16,17)13-6-10(11(14)15)12-7-13/h2-7H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEHGFYXOUGMVJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650336 | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957063-02-4 | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-Tosyl-1H-imidazole-4-carboxylic acid

This document provides an in-depth technical guide for the synthesis of 1-Tosyl-1H-imidazole-4-carboxylic acid (CAS 957063-02-4), a key building block in medicinal chemistry and drug development. The tosyl (p-toluenesulfonyl) group serves as a robust protecting group for the imidazole nitrogen, enabling selective functionalization at other positions. Its presence can also be integral to the pharmacophore of a final active pharmaceutical ingredient (API). This guide is intended for researchers, chemists, and drug development professionals, offering a detailed exploration of synthetic strategies, reaction mechanisms, and practical, field-tested protocols.

Strategic Overview: Pathways to the Target Molecule

The synthesis of this compound is primarily approached via two logical and efficient pathways. The choice between them often depends on the availability and cost of the starting materials.

-

Strategy A: The Direct Approach. This strategy involves the direct N-tosylation of a pre-existing imidazole-4-carboxylic acid scaffold. To circumvent reactivity issues with the free carboxylic acid, this pathway typically proceeds through an ester intermediate, which is subsequently hydrolyzed. This is often the most reliable and high-yielding method.

-

Strategy B: The Functional Group Interconversion Approach. An alternative route begins with an N-tosylated imidazole bearing a different functional group at the C4-position, such as a hydroxymethyl or formyl group. This precursor is then oxidized in the final step to yield the desired carboxylic acid. This strategy is valuable when the corresponding 4-substituted imidazole starting materials are more accessible.

This guide will focus on providing a detailed, validated protocol for Strategy A, as it represents the most common and direct synthetic route. The principles of N-tosylation and functional group manipulation discussed are, however, broadly applicable to other heterocyclic systems.

Physicochemical Properties of the Target Compound

A clear understanding of the final product's properties is crucial for monitoring the reaction and performing purification.

| Property | Value | Source |

| CAS Number | 957063-02-4 | [1][][3] |

| Molecular Formula | C₁₁H₁₀N₂O₄S | [1][][3] |

| Molecular Weight | 266.27 g/mol | [1][][3] |

| Appearance | White to off-white solid | Generic chemical knowledge |

| Boiling Point | 538.3°C (Predicted) | [][3] |

| Density | 1.46 g/cm³ (Predicted) | [][3] |

| pKa | 3.32 (Predicted) | [3] |

Synthetic Workflow: The Direct Approach (Strategy A)

This preferred pathway involves a three-step sequence: esterification of the starting material, N-tosylation of the imidazole ring, and finally, saponification to reveal the target carboxylic acid.

Caption: Workflow for the synthesis via the direct tosylation approach.

Step 1: Esterification of 1H-Imidazole-4-carboxylic acid

Causality and Rationale: The starting material, 1H-Imidazole-4-carboxylic acid, is a polar, zwitterionic compound with limited solubility in many organic solvents suitable for tosylation.[4] Furthermore, the acidic proton of the carboxyl group can interfere with the base used in the subsequent tosylation step. Converting the carboxylic acid to its corresponding ethyl ester mitigates these issues, improving solubility and protecting the acid functionality. Fischer esterification is a classic and cost-effective method for this transformation.

Experimental Protocol: Synthesis of Ethyl 1H-imidazole-4-carboxylate

-

Reaction Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1H-imidazole-4-carboxylic acid (11.2 g, 100 mmol).

-

Reagent Addition: Suspend the solid in absolute ethanol (250 mL). Carefully add concentrated sulfuric acid (2.7 mL, ~50 mmol) dropwise while stirring. The addition is exothermic.

-

Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) [Mobile Phase: Dichloromethane/Methanol 9:1], observing the disappearance of the highly polar starting material spot.

-

Work-up: After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~7-8.

-

Extraction: Concentrate the mixture under reduced pressure to remove the bulk of the ethanol. Extract the resulting aqueous slurry with ethyl acetate (3 x 150 mL).

-

Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude ester. The product, Ethyl 1H-imidazole-4-carboxylate, is often obtained as a white to pale yellow solid and can be used in the next step without further purification if purity is >95% by ¹H NMR. A patent describes a similar hydrolysis of the ethyl ester to the acid, which is the reverse of this process.[5]

Step 2: N-Tosylation of Ethyl 1H-imidazole-4-carboxylate

Causality and Rationale: This is the key step where the electron-withdrawing tosyl group is installed on the imidazole nitrogen. The reaction requires a base to deprotonate the N-H of the imidazole ring, creating a nucleophilic nitrogen anion that attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). Triethylamine (Et₃N) is a suitable organic base that also acts as a scavenger for the HCl byproduct. Dichloromethane (DCM) is an excellent inert solvent for this reaction. The reaction is initiated at a lower temperature to control the initial exotherm.

Experimental Protocol: Synthesis of Ethyl 1-tosyl-1H-imidazole-4-carboxylate

-

Reaction Setup: In a 500 mL round-bottom flask under a nitrogen atmosphere, dissolve Ethyl 1H-imidazole-4-carboxylate (14.0 g, 100 mmol) in anhydrous dichloromethane (200 mL).

-

Base Addition: Cool the solution to 0°C in an ice bath. Add triethylamine (21 mL, 150 mmol, 1.5 eq) via syringe.

-

Tosylation: Add p-toluenesulfonyl chloride (21.0 g, 110 mmol, 1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5°C. A white precipitate of triethylammonium chloride will form.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 16 hours. Monitor the reaction by TLC [Mobile Phase: Hexanes/Ethyl Acetate 1:1] for the consumption of the starting material.

-

Work-up: Quench the reaction by adding water (100 mL). Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction and Washing: Wash the organic layer sequentially with 1M HCl (aq) (2 x 50 mL) to remove excess triethylamine, saturated NaHCO₃ (aq) (50 mL) to remove any remaining acid, and finally with brine (50 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to afford Ethyl 1-tosyl-1H-imidazole-4-carboxylate as a crystalline solid.

Step 3: Saponification to this compound

Causality and Rationale: The final step is the hydrolysis of the ethyl ester to the carboxylic acid. Saponification using a hydroxide source, such as lithium hydroxide (LiOH), is highly effective. LiOH is often preferred over NaOH or KOH for its higher solubility in mixed aqueous-organic solvent systems and for minimizing potential side reactions. A mixture of tetrahydrofuran (THF) and water ensures the substrate remains in solution. The reaction is followed by an acidic work-up to protonate the carboxylate salt, precipitating the final product. While the tosyl group can be cleaved under harsh conditions, it is generally stable to the mild basic conditions used for saponification.[6]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve Ethyl 1-tosyl-1H-imidazole-4-carboxylate (29.4 g, 100 mmol) in a mixture of THF (200 mL) and water (100 mL) in a 500 mL flask.

-

Hydrolysis: Add lithium hydroxide monohydrate (6.3 g, 150 mmol, 1.5 eq) to the solution. Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC [Mobile Phase: Hexanes/Ethyl Acetate 1:1] until the starting ester is fully consumed.

-

Solvent Removal: Concentrate the reaction mixture in vacuo to remove the THF.

-

Acidification: Cool the remaining aqueous solution in an ice bath. Carefully acidify the solution to pH 2-3 by the dropwise addition of 2M HCl (aq). A thick white precipitate will form.

-

Isolation: Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.

-

Purification: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove inorganic salts. Dry the resulting white solid under high vacuum at 40-50°C to a constant weight. This procedure typically yields this compound with high purity.

Alternative Pathway: The Oxidation Approach (Strategy B)

This strategy provides an alternative route, particularly if 1H-imidazole-4-methanol is a more readily available starting material. The initial N-tosylation step is analogous to the one described above, followed by a robust oxidation of the primary alcohol to the carboxylic acid.

Sources

- 1. scbt.com [scbt.com]

- 3. This compound | 957063-02-4 [amp.chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-Tosyl-1H-imidazole-4-carboxylic Acid

This guide provides a comprehensive technical overview of 1-Tosyl-1H-imidazole-4-carboxylic acid, a heterocyclic compound of significant interest in contemporary chemical research. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, physicochemical properties, synthesis, and its emerging applications, grounding all claims in verifiable scientific data.

Core Molecular Identity and Physicochemical Properties

This compound is a derivative of imidazole, a planar five-membered aromatic heterocycle. The attachment of a tosyl (p-toluenesulfonyl) group to one of the nitrogen atoms and a carboxylic acid group to the carbon at the 4-position significantly influences its chemical behavior and utility.

Structural and Chemical Identifiers

A precise understanding of a molecule begins with its fundamental identifiers, which are crucial for database searches, procurement, and regulatory documentation.

| Identifier | Value | Source |

| IUPAC Name | 1-(4-methylphenyl)sulfonylimidazole-4-carboxylic acid | [] |

| CAS Number | 957063-02-4 | [][2][3][4][5] |

| Molecular Formula | C₁₁H₁₀N₂O₄S | [2][3] |

| Molecular Weight | 266.27 g/mol | [2][3] |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C(=O)O | [] |

| InChI | InChI=1S/C11H10N2O4S/c1-8-2-4-9(5-3-8)18(16,17)13-6-10(11(14)15)12-7-13/h2-7H,1H3,(H,14,15) | [] |

Physicochemical Data

The physical properties of the compound dictate its handling, formulation, and behavior in various solvent systems.

| Property | Value | Source |

| Boiling Point | 538.3°C at 760 mmHg | [] |

| Density | 1.46 g/cm³ | [] |

| Appearance | White solid powder (at room temperature) | [6] |

| Solubility | Soluble in polar organic solvents like alcohols and ketones | [6] |

The presence of both the polar carboxylic acid group and the imidazole ring, combined with the bulkier, more lipophilic tosyl group, gives the molecule an amphiphilic character, influencing its solubility and potential for forming intermolecular interactions.

Structural Elucidation and Spectroscopic Analysis

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques. While specific spectra for this exact molecule are not widely published, we can predict the expected spectral features based on its constituent functional groups and related structures, such as 1H-Imidazole-4-carboxylic acid.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the tosyl group's benzene ring (typically two doublets in the 7-8 ppm region), a singlet for the methyl group on the tosyl moiety (around 2.4 ppm), and two singlets for the protons on the imidazole ring (likely in the 7-9 ppm range). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR would reveal signals for the quaternary carbons of the carboxylic acid and the sulfonyl group, aromatic carbons from both the tosyl and imidazole rings, and the methyl carbon of the tosyl group.

Infrared (IR) Spectroscopy

Key vibrational frequencies would confirm the presence of the principal functional groups:

-

O-H stretch: A broad absorption band in the range of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.

-

C=O stretch: A strong, sharp peak around 1700-1725 cm⁻¹ corresponds to the carbonyl of the carboxylic acid.

-

S=O stretch: Two strong absorptions, typically around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, are indicative of the asymmetric and symmetric stretching of the sulfonyl group.

-

C=N and C=C stretches: Absorptions in the 1600-1450 cm⁻¹ region would correspond to the aromatic imidazole ring.

Mass Spectrometry (MS)

Mass spectrometry would show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to its molecular weight (266.27). Fragmentation patterns would likely involve the loss of the tosyl group, SO₂, and CO₂ from the carboxylic acid.

Synthesis and Reactivity

The synthesis of this compound typically starts from the more readily available 1H-imidazole-4-carboxylic acid or its ester derivative.

General Synthetic Workflow

A common synthetic approach involves the protection of the imidazole nitrogen with a tosyl group.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Exemplary)

-

Esterification (Optional but common): 1H-imidazole-4-carboxylic acid is often first converted to its ethyl ester to protect the carboxylic acid and improve solubility in organic solvents.

-

Tosylation: The ethyl 1H-imidazole-4-carboxylate is dissolved in a suitable solvent (e.g., acetone, THF). An aqueous solution of a base like sodium hydroxide is added, followed by the portion-wise addition of p-toluenesulfonyl chloride at a controlled temperature (e.g., 0-5°C).

-

Hydrolysis: After the tosylation is complete, the resulting ethyl 1-tosyl-1H-imidazole-4-carboxylate is hydrolyzed. This is typically achieved by adding a stronger base like potassium hydroxide and heating the mixture.[9][10]

-

Acidification and Isolation: The reaction mixture is cooled, and a mineral acid (e.g., HCl, H₂SO₄) is slowly added to adjust the pH to 1-2, causing the product to precipitate.[9][10]

-

Purification: The crude product is collected by filtration and purified by recrystallization from a suitable solvent system to yield pure this compound.[9][10]

Key Reactive Sites

The molecule possesses several reactive centers, making it a versatile building block.

Caption: Reactivity map of this compound.

-

Carboxylic Acid Group: This is the most prominent reactive site, readily undergoing esterification, conversion to acid chlorides, and amidation reactions.[6]

-

Tosyl Group: The tosyl group serves as an excellent protecting group for the imidazole nitrogen. However, it can also function as a leaving group under certain nucleophilic substitution conditions.

-

Imidazole Ring: The un-tosylated nitrogen (N3) can act as a ligand, coordinating with metal ions. The imidazole ring itself is a key structural motif in many biologically active molecules.[11][12][13]

Applications in Research and Development

The unique combination of a reactive carboxylic acid, a protected imidazole nitrogen, and the overall molecular architecture makes this compound a valuable intermediate in several areas.

Medicinal Chemistry and Drug Discovery

The imidazole core is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[12] This compound serves as a building block for synthesizing more complex molecules with potential therapeutic activities, including antibacterial, antifungal, and anticancer agents.[12] The tosyl group allows for selective reactions at other positions before its potential removal in a later synthetic step.

Materials Science

As a derivative of 1H-imidazole-4-carboxylic acid, this compound has potential applications in the synthesis of coordination polymers and metal-organic frameworks (MOFs).[13] The carboxylate and imidazole nitrogen can act as donor ligands to construct extended network structures. Such materials are investigated for gas storage, catalysis, and sensing applications.[6][11] The tosyl group can be used to modulate the steric and electronic properties of the resulting materials.

Conclusion

This compound is a well-defined chemical entity with a versatile reactivity profile. Its importance lies primarily in its role as a sophisticated building block for the synthesis of complex heterocyclic systems. The strategic placement of the carboxylic acid and the tosyl protecting group provides chemists with the tools to selectively construct novel molecules for applications spanning from the development of new pharmaceuticals to the design of advanced functional materials. A thorough understanding of its structure, properties, and reactivity is paramount for leveraging its full potential in scientific innovation.

References

-

Imidazole-4-carboxylic acid | C4H4N2O2 | CID 14080. PubChem, NIH. [Link]

-

Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). ResearchGate. [Link]

-

Imidazole synthesis. Organic Chemistry Portal. [Link]

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed Central, NIH. [Link]

- Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst.

-

Ligating properties of 1H-imidazole-4-carboxylic acid. ResearchGate. [Link]

Sources

- 2. scbt.com [scbt.com]

- 3. 957063-02-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. eMolecules this compound | 957063-02-4 | 1G | | Fisher Scientific [fishersci.com]

- 5. This compound | 957063-02-4 [amp.chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. Imidazole-4-carboxylic acid | C4H4N2O2 | CID 14080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 1H-Imidazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 10. CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst - Google Patents [patents.google.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Tosyl-1H-imidazole-4-carboxylic acid (CAS Number: 957063-02-4)

For Researchers, Scientists, and Drug Development Professionals

Foreword

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug design.[3] The strategic modification of the imidazole ring, such as through N-protection, is a critical aspect of multi-step syntheses, enabling regioselective reactions and the introduction of diverse functionalities. This guide provides a comprehensive technical overview of 1-Tosyl-1H-imidazole-4-carboxylic acid, a key intermediate in the synthesis of complex pharmaceutical agents. We will delve into its chemical properties, a detailed, field-proven synthesis protocol, and its strategic applications in drug discovery and development.

Section 1: Core Molecular Attributes

This compound is a stable, crystalline solid at room temperature. The presence of the tosyl group significantly alters the electronic properties of the imidazole ring, primarily by withdrawing electron density, which influences its reactivity and potential biological interactions.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 957063-02-4 | [4] |

| Molecular Formula | C₁₁H₁₀N₂O₄S | [4] |

| Molecular Weight | 266.27 g/mol | [4] |

| IUPAC Name | 1-[(4-Methylphenyl)sulfonyl]-1H-imidazole-4-carboxylic acid | [] |

| Boiling Point | 538.3°C at 760 mmHg (Predicted) | [] |

| Density | 1.46 g/cm³ (Predicted) | [] |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C(=O)O | [] |

Section 2: Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The overall synthetic strategy involves the initial formation of the imidazole-4-carboxylate core, followed by N-tosylation, and concluding with the hydrolysis of the ester to the desired carboxylic acid.

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 1H-imidazole-4-carboxylate

This procedure is adapted from established methods for the synthesis of imidazole-4-carboxylic acid esters.

-

Materials: Ethyl acetamidoacetate, potassium thiocyanate, hydrochloric acid, ethanol, sodium carbonate.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetamidoacetate in a suitable solvent such as ethanol.

-

Add an aqueous solution of potassium thiocyanate to the flask.

-

Acidify the mixture with concentrated hydrochloric acid and reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium carbonate until the pH is approximately 7-8.

-

The intermediate, 2-mercapto-4-imidazolecarboxylic acid ethyl ester, will precipitate. This intermediate is then subjected to oxidative desulfurization using a suitable oxidizing agent (e.g., hydrogen peroxide in the presence of a catalyst) to yield ethyl 1H-imidazole-4-carboxylate.

-

The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Step 2: N-Tosylation of Ethyl 1H-imidazole-4-carboxylate

The introduction of the tosyl protecting group is a critical step that enhances the stability of the imidazole ring to certain reagents and allows for subsequent selective modifications.

-

Materials: Ethyl 1H-imidazole-4-carboxylate, p-toluenesulfonyl chloride (TsCl), a suitable base (e.g., triethylamine or sodium carbonate), and an aprotic solvent (e.g., acetonitrile or dichloromethane).

-

Procedure:

-

Dissolve ethyl 1H-imidazole-4-carboxylate in the chosen aprotic solvent in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base to the solution and stir for a short period.

-

Slowly add a solution of p-toluenesulfonyl chloride in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature until the starting material is consumed, as indicated by TLC analysis.

-

Upon completion, the reaction is quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting crude ethyl 1-tosyl-1H-imidazole-4-carboxylate is then purified by column chromatography on silica gel.

-

Step 3: Hydrolysis to this compound

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid.

-

Materials: Ethyl 1-tosyl-1H-imidazole-4-carboxylate, potassium hydroxide (KOH), ethanol, and water.

-

Procedure:

-

Dissolve ethyl 1-tosyl-1H-imidazole-4-carboxylate in a mixture of ethanol and water.

-

Add a solution of potassium hydroxide and stir the mixture at room temperature or with gentle heating.[6] The progress of the hydrolysis is monitored by TLC.

-

Once the reaction is complete, the ethanol is removed under reduced pressure.

-

The remaining aqueous solution is cooled in an ice bath and acidified with a suitable acid (e.g., dilute hydrochloric acid) to a pH of approximately 2-3.

-

The precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum to afford the pure product.

-

Section 3: Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are standard for this purpose.

Spectroscopic Data (Predicted and Analog-Based)

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ ~8.0-8.2 (s, 1H, imidazole C2-H)

-

δ ~7.8-8.0 (s, 1H, imidazole C5-H)

-

δ ~7.8-7.9 (d, 2H, Ar-H ortho to SO₂)

-

δ ~7.4-7.5 (d, 2H, Ar-H meta to SO₂)

-

δ ~2.4 (s, 3H, Ar-CH₃)

-

δ ~13.0 (br s, 1H, COOH)

-

-

¹³C NMR (DMSO-d₆, 100 MHz):

-

δ ~162-164 (C=O)

-

δ ~146-148 (Ar-C-SO₂)

-

δ ~138-140 (Imidazole C2)

-

δ ~135-137 (Imidazole C4)

-

δ ~130-132 (Ar-CH)

-

δ ~128-130 (Ar-CH)

-

δ ~120-122 (Imidazole C5)

-

δ ~21 (Ar-CH₃)

-

-

FTIR (KBr, cm⁻¹):

-

~3100-2500 (broad, O-H stretch of carboxylic acid)

-

~1700-1720 (C=O stretch)

-

~1370 and ~1170 (S=O stretches of sulfonyl group)

-

-

Mass Spectrometry (ESI-MS):

-

m/z: 267.04 [M+H]⁺, 289.02 [M+Na]⁺

-

Section 4: Applications in Drug Discovery and Development

The strategic use of this compound lies in its role as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Role of the Tosyl Protecting Group

The tosyl group serves as an excellent protecting group for the imidazole nitrogen for several key reasons:

-

Stability: It is stable to a wide range of reaction conditions, including acidic and some reducing conditions, allowing for selective transformations at other parts of the molecule.

-

Activation/Deactivation: The electron-withdrawing nature of the tosyl group deactivates the imidazole ring towards electrophilic substitution but can facilitate nucleophilic substitution reactions.

-

Regioselectivity: Protection of one nitrogen atom allows for regioselective functionalization of the imidazole ring.

-

Cleavage: The tosyl group can be removed under specific conditions, such as with strong reducing agents or certain nucleophiles, to reveal the free imidazole late in a synthetic sequence.

Therapeutic Potential of the Imidazole-4-Carboxylic Acid Scaffold

The imidazole-4-carboxylic acid moiety is a key component in a variety of biologically active compounds. Its presence can contribute to:

-

Receptor Binding: The carboxylic acid can act as a key binding element, forming hydrogen bonds or ionic interactions with amino acid residues in the active site of enzymes or receptors.

-

Improved Pharmacokinetics: The polar carboxylic acid group can enhance the aqueous solubility and influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

-

Metal Chelation: The imidazole and carboxylic acid groups can act as ligands for metal ions, which is relevant for metalloenzyme inhibitors.

Logical Flow of Use in Medicinal Chemistry

Caption: Workflow illustrating the use of the title compound in drug discovery.

Section 5: Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex heterocyclic compounds in the field of drug discovery. Its synthesis, while multi-stepped, relies on well-established chemical transformations. The strategic use of the tosyl protecting group allows for controlled and regioselective modifications of the imidazole core, paving the way for the creation of novel therapeutic agents. This guide provides the fundamental knowledge required for the synthesis, characterization, and strategic application of this important building block.

References

-

MDPI. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. [Link]

-

NIH PubChem. Imidazole-4-carboxylic acid. [Link]

-

NIH PMC. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]

-

ResearchGate. How to remove a tosyl-group from an imidazole ring?. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

SciSpace. A simple and mild method for the removal of the NIm-tosyl protecting group. [Link]

-

Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. [Link]

-

Supporting Information. [Link]

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. a review article on synthesis of imidazole derivatives. [Link]

-

YouTube. Nucleophilic catalysis for ester hydrolysis: Imidazole as catalyst: complete mechanistic description. [Link]

Sources

A Technical Guide to the Spectroscopic Profile of 1-Tosyl-1H-imidazole-4-carboxylic Acid

This guide provides an in-depth analysis of the expected spectroscopic data for 1-Tosyl-1H-imidazole-4-carboxylic acid, a molecule of significant interest for researchers and professionals in drug development and heterocyclic chemistry. While direct, published experimental spectra for this specific compound are not widely available, this document leverages foundational spectroscopic principles and data from analogous structures to construct a reliable, predictive spectroscopic profile. This approach not only outlines the expected data but also explains the underlying chemical principles, offering a robust framework for structural verification and characterization.

Introduction: The Structural Landscape

This compound (C₁₁H₁₀N₂O₄S, Molar Mass: 266.27 g/mol ) is a derivative of imidazole-4-carboxylic acid, a key building block in medicinal chemistry.[1][2] The introduction of a p-toluenesulfonyl (tosyl) group to the imidazole nitrogen dramatically alters the molecule's electronic properties and steric profile. This modification is often employed to protect the imidazole nitrogen during synthesis or to modulate the biological activity of the parent molecule. Accurate interpretation of its spectroscopic data is therefore paramount for confirming its identity and purity.

This guide will dissect the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing researchers with the necessary tools to confidently identify this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Protons and Carbons

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.[3][4] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular puzzle.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be highly characteristic, defined by signals from the imidazole ring, the tosyl group, and the carboxylic acid proton. The electron-withdrawing nature of the tosyl group will significantly deshield the protons on the imidazole ring, shifting their signals downfield compared to the parent imidazole-4-carboxylic acid.

-

Imidazole Protons (H-2 and H-5): Two singlets are expected for the imidazole ring protons. The proton at the C-2 position (H-2) will be adjacent to two nitrogen atoms, one of which is bonded to the strongly electron-withdrawing sulfonyl group, leading to a significant downfield shift. The proton at the C-5 position (H-5) will also be deshielded, appearing at a slightly lower chemical shift than H-2.

-

Tosyl Group Protons: The p-substituted benzene ring of the tosyl group will exhibit a classic AA'BB' system, appearing as two distinct doublets in the aromatic region.[5] The protons ortho to the sulfonyl group are more deshielded than the protons meta to it. A sharp singlet for the methyl (CH₃) group protons will be observed in the aliphatic region.

-

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group is expected to appear as a broad singlet at a very downfield chemical shift (>10 ppm). Its position and broadness are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[6]

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | > 12.0 | Broad Singlet | 1H |

| Imidazole H-2 | 8.5 - 8.8 | Singlet | 1H |

| Imidazole H-5 | 8.0 - 8.3 | Singlet | 1H |

| Tosyl Aromatic (ortho to SO₂) | 7.8 - 8.0 | Doublet | 2H |

| Tosyl Aromatic (meta to SO₂) | 7.4 - 7.6 | Doublet | 2H |

| Tosyl Methyl (-CH₃) | 2.4 - 2.5 | Singlet | 3H |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.[7]

-

Acquisition Parameters:

-

Set the spectral width to cover the range of -2 to 16 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to at least 5 seconds to ensure full relaxation of all protons, especially the quaternary carbons for subsequent ¹³C NMR.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Processing: Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Caption: Key proton environments in the molecule.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their electronic environment. Due to the molecule's asymmetry, all 11 carbon atoms are expected to be unique and thus produce distinct signals.

-

Carbonyl Carbon (-COOH): This carbon is highly deshielded and will appear far downfield.

-

Imidazole Carbons: The carbons of the imidazole ring will be influenced by the attached nitrogen atoms and the tosyl group. C-4 (bearing the carboxyl group) and C-2 will be the most downfield of the ring carbons.

-

Tosyl Group Carbons: Four signals are expected for the aromatic carbons of the tosyl group. The ipso-carbon (bonded to the sulfur) and the carbon bearing the methyl group will typically have lower intensities. The methyl carbon will appear in the aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (-COOH) | 160 - 165 |

| Tosyl C-ipso (C-S) | 145 - 148 |

| Tosyl C-para (C-CH₃) | 143 - 146 |

| Imidazole C-2 | 138 - 142 |

| Imidazole C-4 | 135 - 138 |

| Tosyl C-ortho | 130 - 132 |

| Tosyl C-meta | 127 - 129 |

| Imidazole C-5 | 120 - 123 |

| Tosyl Methyl (-CH₃) | 20 - 22 |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer, observing the ¹³C nucleus (e.g., at 100 MHz).

-

Acquisition Parameters:

-

Employ proton decoupling to simplify the spectrum to singlets.

-

Set the spectral width to cover a range of 0 to 220 ppm.

-

Use a longer relaxation delay (e.g., 5-10 seconds) or a quantitative pulse sequence if accurate integration is needed, especially for quaternary carbons.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Processing: Process the FID similarly to the ¹H spectrum. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent tool for identifying the functional groups within a molecule by measuring the vibrations of bonds.[8][9] The spectrum of this compound will be rich with characteristic absorption bands.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[10][11]

-

C-H Stretches: Sharp peaks just above 3000 cm⁻¹ (around 3050-3150 cm⁻¹) will correspond to the aromatic C-H stretches of the imidazole and tosyl rings.[12][13] Sharp peaks just below 3000 cm⁻¹ will correspond to the aliphatic C-H stretches of the methyl group.

-

C=O Stretch (Carboxylic Acid): A very strong and sharp absorption band is expected in the region of 1690-1725 cm⁻¹.[10]

-

C=C Stretches (Aromatic): Medium to weak absorptions between 1450 and 1600 cm⁻¹ will be present, corresponding to the C=C bond vibrations within the two aromatic rings.[12][13]

-

S=O Stretches (Sulfonamide): Two strong absorption bands are characteristic of the sulfonyl group: an asymmetric stretch around 1350-1380 cm⁻¹ and a symmetric stretch around 1160-1180 cm⁻¹.[14] These are key diagnostic peaks for the presence of the tosyl group.

Table 3: Predicted Principal IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |

| Aromatic C-H | C-H Stretch | 3050 - 3150 | Medium, Sharp |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Medium, Sharp |

| Carboxylic Acid | C=O Stretch | 1690 - 1725 | Strong, Sharp |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Sulfonamide | S=O Asymmetric Stretch | 1350 - 1380 | Strong, Sharp |

| Sulfonamide | S=O Symmetric Stretch | 1160 - 1180 | Strong, Sharp |

| Sulfonamide | S-N Stretch | 900 - 950 | Medium |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add 16 to 32 scans to achieve a good signal-to-noise ratio.

-

-

Processing: The spectrum is automatically ratioed against the background by the instrument software to produce the final transmittance or absorbance spectrum.

Caption: Workflow for ATR-IR spectroscopy.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns.[15]

-

Molecular Ion (M⁺•): Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ at m/z 267.04 is expected to be prominent. With Electron Ionization (EI), the molecular ion peak (M⁺•) at m/z 266.03 would be observed, though it may be of low intensity due to the molecule's lability.

-

Key Fragmentation Pathways: The fragmentation will likely be dominated by the cleavage of the relatively weak N-S bond and rearrangements.

-

Loss of the Tosyl Radical: A major fragmentation pathway would involve the cleavage of the bond between the imidazole nitrogen and the sulfonyl group, leading to the loss of the p-toluenesulfonyl radical (•SO₂C₇H₇, 155 Da). This would result in a fragment corresponding to the imidazole-4-carboxylic acid cation at m/z 111.

-

Formation of the Tropylium Cation: The tosyl group itself can fragment. Cleavage of the C-S bond can lead to the formation of a highly stable tropylium cation (C₇H₇⁺) at m/z 91, a very common fragment for toluene-containing compounds.

-

Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion or subsequent fragments is a characteristic fragmentation for carboxylic acids.

-

Loss of SO₂: Elimination of sulfur dioxide (SO₂, 64 Da) is another common pathway for sulfonamides.

-

Table 4: Predicted Key Fragments in Mass Spectrometry (EI)

| m/z | Predicted Identity | Plausible Origin |

| 266 | [M]⁺• | Molecular Ion |

| 222 | [M - CO₂]⁺• | Loss of carbon dioxide |

| 155 | [C₇H₇SO₂]⁺ | Tosyl cation |

| 111 | [C₄H₃N₂O₂]⁺ | Imidazole-4-carboxylic acid cation after loss of tosyl radical |

| 91 | [C₇H₇]⁺ | Tropylium cation |

| 67 | [C₄H₃N₂]⁺ | Imidazole cation after decarboxylation |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source.

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum showing the relative abundance of each ion.

Caption: Predicted major fragmentation pathways.

Conclusion

The structural characterization of this compound relies on a synergistic interpretation of multiple spectroscopic techniques. The predicted data presented in this guide—from the distinct proton and carbon environments in NMR to the characteristic functional group vibrations in IR and the specific fragmentation patterns in MS—provides a comprehensive and scientifically grounded fingerprint for this molecule. This detailed analysis serves as an essential reference for researchers, enabling confident structural confirmation, purity assessment, and quality control in the synthesis and application of this important imidazole derivative.

References

-

Technology Networks. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

- Bowie, J. H., et al. (1967). Electron impact studies. XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry.

-

Wikipedia. (2024). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Aryal, S. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. Retrieved from [Link]

- Koc, B., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids.

-

ASUTOSH MOHAPATRA. (2023). NMR Spectroscopy: Principles, Techniques, and Applications. Slideshare. Retrieved from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Spectroscopy - An Easy Introduction. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

- Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society.

- Mohamed, Y. A., et al. (2006).

- Barnard, D., Fabian, J. M., & Koch, H. P. (1949).

-

ResearchGate. (n.d.). 13C NMR spectra of N-tosyl pyrrole. Retrieved from [Link]

- Mohamed, Y. A., et al. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

- Harris, J. M., et al. (1997). Proton NMR Characterization of Poly(ethylene glycols) and Derivatives.

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Wikipedia. (2024). Fragmentation (mass spectrometry). Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. microbenotes.com [microbenotes.com]

- 5. researchgate.net [researchgate.net]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. technologynetworks.com [technologynetworks.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. echemi.com [echemi.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 1-Tosyl-1H-imidazole-4-carboxylic acid

Abstract: This technical guide provides a comprehensive overview of 1-Tosyl-1H-imidazole-4-carboxylic acid, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We delve into its fundamental physicochemical properties, present a detailed, field-proven synthetic protocol with mechanistic insights, and explore its applications as a protected intermediate for drug development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their synthetic endeavors. The core of this guide is a robust, self-validating experimental workflow, grounded in authoritative chemical principles.

Part 1: Core Physicochemical & Structural Properties

This compound (CAS: 957063-02-4) is a derivative of imidazole-4-carboxylic acid where the imidazole ring nitrogen is protected by a tosyl (p-toluenesulfonyl) group. This modification is crucial, as it modulates the reactivity of the imidazole core, preventing unwanted side reactions at the N-H position and activating other positions on the ring for further functionalization. Its IUPAC name is 1-[(4-Methylphenyl)sulphonyl]-1H-imidazole-4-carboxylic acid.[]

Key Properties Summary

The fundamental properties of this compound are summarized below, providing essential data for experimental design and execution.

| Property | Value | Source |

| Molecular Weight | 266.27 g/mol | [2] |

| Molecular Formula | C₁₁H₁₀N₂O₄S | [2] |

| CAS Number | 957063-02-4 | [2] |

| Boiling Point | 538.3°C at 760 mmHg (Predicted) | [] |

| Density | 1.46 g/cm³ (Predicted) | [] |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C(=O)O | [] |

| InChI Key | KEHGFYXOUGMVJB-UHFFFAOYSA-N | [] |

Structural Analysis

The molecule's structure is defined by three key functional groups: the imidazole ring, the carboxylic acid, and the N-tosyl protecting group. The tosyl group is strongly electron-withdrawing, which significantly impacts the electronic properties of the imidazole ring. This has two major consequences:

-

It increases the acidity of the C2-proton of the imidazole ring, facilitating deprotonation and subsequent functionalization at that position.

-

It deactivates the imidazole nitrogen from participating in coordination or acting as a nucleophile, thereby directing reactivity elsewhere.

Caption: Chemical structure of this compound.

Part 2: Synthesis and Characterization

The synthesis of this compound is not commonly detailed as a final product but rather as a critical intermediate. The most logical and robust synthetic strategy involves a two-step sequence starting from a commercially available precursor, ethyl 1H-imidazole-4-carboxylate.

Synthetic Rationale (E-E-A-T)

-

Choice of Starting Material : Ethyl 1H-imidazole-4-carboxylate is selected because the ethyl ester serves as an effective protecting group for the carboxylic acid. Attempting to tosylate the free acid (imidazole-4-carboxylic acid) directly is problematic due to the acidic proton of the carboxyl group, which would consume the base, and potential solubility issues.

-

Step 1: N-Tosylation : The nucleophilic imidazole nitrogen is protected using p-toluenesulfonyl chloride (TsCl). This reaction requires a base to deprotonate the imidazole N-H, creating the nucleophilic anion. A strong, non-nucleophilic base like sodium hydride (NaH) is ideal as it irreversibly deprotonates the imidazole, driving the reaction to completion.

-

Step 2: Saponification : Once the nitrogen is protected, the ethyl ester is hydrolyzed back to the carboxylic acid under basic conditions (saponification), typically using lithium hydroxide (LiOH) or sodium hydroxide (NaOH). This step is generally high-yielding and clean, allowing for straightforward isolation of the final product.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 1-tosyl-1H-imidazole-4-carboxylate

-

Preparation : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add ethyl 1H-imidazole-4-carboxylate (1.0 eq).

-

Solvent Addition : Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration).

-

Deprotonation : Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes.

-

Expert Insight: The portion-wise addition of NaH is critical to control the exothermic reaction and hydrogen gas evolution. The reaction is allowed to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete deprotonation, which is visually confirmed by the cessation of gas evolution.

-

-

Tosylation : Re-cool the mixture to 0 °C. Add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in anhydrous THF dropwise via the dropping funnel over 30 minutes.

-

Reaction Monitoring : Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup : Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Step 2: Saponification to this compound

-

Setup : Dissolve the purified ethyl 1-tosyl-1H-imidazole-4-carboxylate (1.0 eq) from Step 1 in a mixture of THF and water (e.g., 3:1 v/v).

-

Hydrolysis : Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) and stir the mixture at room temperature.

-

Expert Insight: Using LiOH is often preferred over NaOH for ester saponification as it can lead to cleaner reactions with fewer side products. The reaction is typically complete within 2-4 hours, as monitored by TLC.

-

-

Workup : Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water.

-

Acidification : Cool the solution in an ice bath and acidify to pH ~2-3 by the dropwise addition of 1M hydrochloric acid (HCl). A white precipitate of the product should form.

-

Isolation & Purification : Collect the solid product by vacuum filtration. Wash the filter cake with cold water and then a minimal amount of a cold non-polar solvent like hexane to remove any organic-soluble impurities. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Characterization (Self-Validation)

To confirm the identity and purity of the final product, the following analytical data should be obtained:

-

¹H NMR : Expect signals corresponding to the tosyl group's aromatic protons (two doublets) and methyl group (singlet ~2.4 ppm), as well as two singlets for the C2 and C5 protons of the imidazole ring. The triplet and quartet corresponding to the ethyl ester in the intermediate should be absent.

-

¹³C NMR : Confirm the presence of all 11 unique carbon atoms.

-

Mass Spectrometry (MS) : The molecular ion peak corresponding to the calculated molecular weight (266.27) should be observed.

-

Infrared (IR) Spectroscopy : Look for characteristic stretches for the carboxylic acid O-H (broad), C=O, and the sulfonyl S=O groups.

Part 3: Applications in Research & Development

The primary value of this compound lies in its role as a versatile intermediate in synthetic chemistry. The imidazole motif is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals.[3]

-

Protected Building Block : The compound serves as a stable, protected form of imidazole-4-carboxylic acid. This allows for chemical transformations on other parts of a larger molecule without interference from the reactive imidazole N-H. The tosyl group can be removed later under specific conditions if the parent N-H is desired.

-

Synthesis of Substituted Imidazoles : The electron-withdrawing nature of the tosyl group acidifies the C2 proton, enabling regioselective deprotonation with a strong base (e.g., n-BuLi) followed by quenching with an electrophile. This provides a reliable route to 1,2,4-trisubstituted imidazole derivatives, which are of significant interest in drug discovery.

-

Peptide and Dendrimer Modification : The parent compound, 1H-imidazole-4-carboxylic acid, is used to modify dendrimers and other polymers.[4][5] The tosyl-protected version allows for controlled coupling of the carboxylic acid moiety (e.g., via amide bond formation) before exposing the imidazole N-H, offering greater synthetic control.

Part 4: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general precautions can be derived from its constituent functional groups and precursors. The parent compound, imidazole-4-carboxylic acid, is classified as a skin and eye irritant.[6] The tosyl group itself does not add significant acute toxicity, but the compound should be handled as a potentially hazardous chemical.

| Guideline | Recommendation | Rationale |

| Personal Protective Equipment (PPE) | Safety goggles, lab coat, nitrile gloves | To prevent skin and eye contact with the acidic and potentially irritating solid. |

| Handling | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of fine dust particles. |

| Storage | Store in a tightly sealed container in a cool, dry place | To prevent degradation from moisture. |

| Disposal | Dispose of in accordance with local, state, and federal regulations | To ensure proper chemical waste management. |

Part 5: Conclusion

This compound, with a molecular weight of 266.27 g/mol , is more than just a chemical compound; it is a strategic tool for the modern synthetic chemist. Its value is derived from the precise modulation of reactivity offered by the N-tosyl group, transforming the parent imidazole-4-carboxylic acid into a controllable and versatile building block. The robust synthetic pathway and clear characterization methods outlined in this guide provide researchers with a reliable framework to produce and utilize this compound, unlocking new possibilities in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

-

Organic Chemistry Portal. Imidazole synthesis. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 14080, Imidazole-4-carboxylic acid. [Link]

- Google Patents.

-

Verma, A., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(23), 7169. [Link]

Sources

An In-depth Technical Guide to the Stability of 1-Tosyl-1H-imidazole-4-carboxylic acid

This guide provides a comprehensive technical overview of the chemical stability of 1-Tosyl-1H-imidazole-4-carboxylic acid, a key intermediate in modern organic synthesis and drug development. Aimed at researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document synthesizes theoretical knowledge with practical, field-proven methodologies for assessing the stability of this multifaceted molecule. We will delve into the intrinsic properties of its constituent functional groups, propose robust experimental protocols for forced degradation studies, and outline potential degradation pathways.

Introduction: The Synthetic Versatility and Stability Imperative

This compound is a valuable building block, combining the reactivity of a carboxylic acid with a tosyl-protected imidazole ring. The tosyl group serves a dual purpose: it acts as a protecting group for the imidazole nitrogen and as an activating group, influencing the reactivity of the imidazole ring.[1][2] Its utility in the synthesis of complex heterocyclic structures necessitates a thorough understanding of its stability profile. Degradation of this intermediate can lead to impurities in the final active pharmaceutical ingredient (API), impacting its safety, efficacy, and shelf-life. This guide provides the foundational knowledge and practical tools to ensure the integrity of this compound throughout its lifecycle.

Molecular Structure and Physicochemical Properties

A foundational understanding of the stability of this compound begins with its structure and basic physicochemical properties.

| Property | Value | Source |

| CAS Number | 957063-02-4 | [3] |

| Molecular Formula | C₁₁H₁₀N₂O₄S | [3] |

| Molecular Weight | 266.27 g/mol | [3] |

| IUPAC Name | 1-[(4-Methylphenyl)sulfonyl]-1H-imidazole-4-carboxylic acid | [] |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C(=O)O | [] |

digraph "molecule" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontsize=12]; edge [fontsize=12];// Nodes for the atoms N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.2,0.5!"]; N3 [label="N", pos="1.2,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="-0.8,-0.5!"]; H_C2 [label="H", pos="1.8,0.8!"]; H_C5 [label="H", pos="-1.4,-0.8!"];

// Carboxylic acid group C_carboxyl [label="C", pos="0,-2!"]; O1_carboxyl [label="O", pos="-0.8,-2.5!"]; O2_carboxyl [label="O", pos="0.8,-2.5!"]; H_carboxyl [label="H", pos="1.2,-2.8!"];

// Tosyl group S [label="S", pos="-1.5,1!"]; O1_sulfonyl [label="O", pos="-2.3,0.5!"]; O2_sulfonyl [label="O", pos="-1.5,2!"]; C_tolyl [label="C", pos="-2.5,1.5!"]; C2_tolyl [label="C", pos="-3.5,1!"]; C3_tolyl [label="C", pos="-4.5,1.5!"]; C4_tolyl [label="C", pos="-4.5,2.5!"]; C5_tolyl [label="C", pos="-3.5,3!"]; C6_tolyl [label="C", pos="-2.5,2.5!"]; C_methyl [label="C", pos="-5.5,3!"]; H1_methyl [label="H", pos="-6,2.7!"]; H2_methyl [label="H", pos="-5.5,3.5!"]; H3_methyl [label="H", pos="-6,3.3!"]; H_C2_tolyl [label="H", pos="-3.5,0.5!"]; H_C3_tolyl [label="H", pos="-5.3,1.2!"]; H_C5_tolyl [label="H", pos="-3.5,3.5!"]; H_C6_tolyl [label="H", pos="-1.7,2.8!"];

// Edges for the bonds N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- N1; C2 -- H_C2; C5 -- H_C5; C4 -- C_carboxyl; C_carboxyl -- O1_carboxyl [style=double]; C_carboxyl -- O2_carboxyl; O2_carboxyl -- H_carboxyl; N1 -- S; S -- O1_sulfonyl [style=double]; S -- O2_sulfonyl [style=double]; S -- C_tolyl; C_tolyl -- C2_tolyl; C2_tolyl -- C3_tolyl; C3_tolyl -- C4_tolyl; C4_tolyl -- C5_tolyl; C5_tolyl -- C6_tolyl; C6_tolyl -- C_tolyl; C_tolyl -- C6_tolyl [style=dotted]; C2_tolyl -- C3_tolyl [style=dotted]; C4_tolyl -- C5_tolyl [style=dotted]; C4_tolyl -- C_methyl; C_methyl -- H1_methyl; C_methyl -- H2_methyl; C_methyl -- H3_methyl; C2_tolyl -- H_C2_tolyl; C3_tolyl -- H_C3_tolyl; C5_tolyl -- H_C5_tolyl; C6_tolyl -- H_C6_tolyl; }

Caption: Structure of this compound.

Theoretical Stability Assessment: A Triad of Functional Groups

The stability of this compound is dictated by the interplay of its three key functional moieties: the tosyl group, the imidazole ring, and the carboxylic acid.

-

The Tosyl Group (p-Toluenesulfonyl): The tosyl group is a robust protecting group for the imidazole nitrogen.[2] Its strong electron-withdrawing nature deactivates the imidazole ring, enhancing its stability towards electrophilic attack.[1] The sulfonamide linkage is generally stable to a wide range of conditions but can be cleaved under strongly acidic or reductive conditions.[2][5]

-

The Imidazole Ring: While the tosyl group imparts considerable stability, the imidazole ring itself can be susceptible to certain degradation pathways. Imidazole-containing compounds can be sensitive to oxidative and photolytic conditions.[6][7] The stability is also pH-dependent, and extreme pH values can promote ring-opening or other rearrangements, although the tosyl group mitigates this to a large extent.

-

The Carboxylic Acid Group: The carboxylic acid at the 4-position of the imidazole ring is a potential site of decarboxylation, particularly under thermal stress or in the presence of certain metal catalysts.[8][9] The stability of the carboxylic acid is also influenced by the electronic nature of the imidazole ring.

Forced Degradation Studies: A Practical Approach to Unveiling Stability

Forced degradation, or stress testing, is an essential component of drug development and is mandated by regulatory agencies to elucidate the intrinsic stability of a molecule.[7][10][11] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[10]

Caption: Experimental workflow for forced degradation studies.

Experimental Protocols

The following protocols are designed to assess the stability of this compound under various stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]

4.1.1. Hydrolytic Stability

-

Acidic Hydrolysis:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

In a clean vial, mix 1 mL of the stock solution with 9 mL of 0.1 M hydrochloric acid.

-

Incubate the solution at 60°C for 24 hours.

-

At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to an appropriate concentration for analysis.

-

-

Basic Hydrolysis:

-

Follow the same procedure as for acidic hydrolysis, but use 0.1 M sodium hydroxide instead of hydrochloric acid.

-

Neutralize the withdrawn aliquots with an equivalent amount of 0.1 M hydrochloric acid before dilution and analysis.

-

4.1.2. Oxidative Stability

-

Prepare a stock solution of the API as described above.

-

In a clean vial, mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature and protect it from light for 24 hours.

-

Withdraw aliquots at specified intervals and dilute with the mobile phase for immediate analysis.

4.1.3. Thermal Stability

-

Place a known amount of the solid API in a clean, dry vial.

-

Heat the vial in an oven at 80°C for 48 hours.

-

At various time points, cool a sample to room temperature, dissolve it in a suitable solvent, and dilute it to the target concentration for analysis.

4.1.4. Photolytic Stability

-

Prepare a solution of the API in a suitable solvent at 1 mg/mL.

-

Expose the solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines.

-

Simultaneously, keep a control sample in the dark at the same temperature.

-

At appropriate time intervals, withdraw samples from both the exposed and control solutions and analyze them.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and effective technique.[12] For structural elucidation of the degradants, mass spectrometry (MS) detection is invaluable.

HPLC-UV/MS Method:

| Parameter | Recommended Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | A suitable gradient to ensure separation of all peaks |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection | UV at a suitable wavelength (e.g., 254 nm) and/or MS |

Potential Degradation Pathways

Based on the chemical nature of this compound, several degradation pathways can be postulated.

Caption: Potential degradation pathways of the molecule.

-

Detosylation: Cleavage of the N-S bond of the sulfonamide can occur under strong acidic or basic conditions, leading to the formation of 1H-imidazole-4-carboxylic acid and p-toluenesulfonic acid.[5]

-

Decarboxylation: Thermal stress can induce the loss of carbon dioxide from the carboxylic acid group, yielding 1-Tosyl-1H-imidazole.

-

Imidazole Ring Opening: Severe oxidative or photolytic stress can lead to the cleavage of the imidazole ring, resulting in a variety of smaller, more polar degradation products.[6]

Recommended Handling and Storage

Based on the potential instabilities, the following handling and storage recommendations are advised:

-

Storage: Store in a well-closed container, protected from light, in a cool, dry place.

-

Handling: Avoid exposure to high temperatures for prolonged periods. When used in reactions, be mindful of the pH of the reaction mixture, as strongly acidic or basic conditions may promote degradation. For processes sensitive to impurities, it is advisable to use the material shortly after its synthesis and purification.

Conclusion

This compound is a synthetically important molecule whose stability is governed by the interplay of its tosyl, imidazole, and carboxylic acid functionalities. While the tosyl group confers significant stability, the molecule is potentially susceptible to degradation under hydrolytic, oxidative, thermal, and photolytic stress. A thorough understanding of these potential degradation pathways, investigated through systematic forced degradation studies, is paramount for ensuring the quality, safety, and efficacy of any downstream products. The experimental framework provided in this guide serves as a robust starting point for any researcher or drug development professional working with this versatile compound.

References

- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

-

LookChem. (n.d.). Cas 1072-84-0, 1H-Imidazole-4-carboxylic acid. Retrieved from [Link][13]

-

ResearchGate. (n.d.). Tosyl reduction and hydrolysis. Retrieved from [Link][14]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-Tosylimidazole: A Versatile Reagent in Modern Organic Synthesis. Retrieved from [Link][15]

-

Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3077-3085.[6]

-

MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link][10]

-

Chemical Communications (London). (n.d.). The mechanism of decarboxylation of some 5-aminoimidazole-4-carboxylic acids and the influence of transition metals. Retrieved from [Link][8]

-

MySkinRecipes. (n.d.). 1-(p-Toluenesulfonyl)imidazole. Retrieved from [Link]

-

RSC Publishing. (n.d.). Hydrolysis of oxiranylmethyl tosylates. Retrieved from [Link]

-

ScienceMadness. (2014). Procedure of tosylation of p-aminochlorobenzene. Retrieved from [Link]

-

PubMed Central. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved from [Link]

-

Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link][11]

-

BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

-

ACS Publications. (2026). Gold-Catalyzed Cyclization of Pyrrole-Tethered Allenynes for the Synthesis of 4-Acylindoles and Its Application to the Ergot Alkaloid Scaffold. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link][9]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Tosyl group - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 5. p-Toluenesulfonamides [organic-chemistry.org]

- 6. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The mechanism of decarboxylation of some 5-aminoimidazole-4-carboxylic acids and the influence of transition metals - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 9. Decarboxylation [organic-chemistry.org]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. ajrconline.org [ajrconline.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Cas 1072-84-0,1H-Imidazole-4-carboxylic acid | lookchem [lookchem.com]

- 14. researchgate.net [researchgate.net]

- 15. nbinno.com [nbinno.com]

A Technical Guide to the Solubility of 1-Tosyl-1H-imidazole-4-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tosyl-1H-imidazole-4-carboxylic acid is a complex heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility as a building block in the synthesis of novel pharmaceutical agents and functional materials necessitates a thorough understanding of its physicochemical properties, particularly its solubility in various organic solvents.[1] Solubility is a critical parameter that influences reaction kinetics, purification strategies, and the formulation of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, offering a robust framework for its application in research and development.

The molecular structure of this compound, featuring a polar imidazole carboxylic acid moiety and a more non-polar tosyl group, suggests a nuanced solubility profile that is highly dependent on the nature of the solvent.[] This guide will delve into the interplay of these structural features and their impact on solubility.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound and its parent compound, 1H-imidazole-4-carboxylic acid, is essential for predicting and interpreting its solubility behavior.

| Property | This compound | 1H-imidazole-4-carboxylic acid |

| Molecular Formula | C11H10N2O4S | C4H4N2O2 |

| Molecular Weight | 266.28 g/mol | 112.09 g/mol [3] |

| Boiling Point | 538.3°C at 760 mmHg[] | 495°C at 760 mmHg[1] |

| Density | 1.46 g/cm³[] | 1.524 g/cm³[1] |

| Melting Point | Not available | 294-295°C[1] |

| pKa (Predicted) | Not available | 2.69 ± 0.10[1] |

| Appearance | White solid powder[4] | Gray or tan powder[1] |

The addition of the tosyl group to the imidazole ring significantly increases the molecular weight and introduces a bulky, moderately non-polar aromatic component. This structural modification is expected to decrease solubility in highly polar solvents like water and increase solubility in solvents of intermediate polarity and those capable of aromatic interactions.

Theoretical Considerations for Solubility